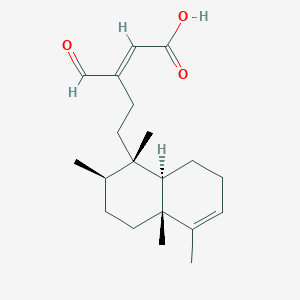

16-Oxocleroda-3,13E-dien-15-oic acid

概要

説明

16-Oxocleroda-3,13E-dien-15-oic acid is a diterpenoid compound with the molecular formula C20H30O3 . It is classified under prenol lipids, lipids, and lipid-like molecules . This compound is known for its potential antibiofilm properties, particularly against methicillin-resistant Staphylococcus aureus and Streptococcus mutans .

準備方法

16-Oxocleroda-3,13E-dien-15-oic acid can be isolated from the stem barks of Polyalthia longifolia (Sonn) Thw. var. pendula . The preparation involves bioassay-guided fractionation of the extract, which yields several clerodane diterpenes, including this compound . The compound is typically stored in a desiccated state at -20°C and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

化学反応の分析

Esterification

The compound undergoes esterification with alcohols, forming esters. Acid-catalyzed reactions with methanol or ethanol yield methyl or ethyl esters, enhancing solubility and stability . For example, methyl ester derivatives retain antiplasmodial activity while modifying pharmacokinetic properties .

Salt Formation

Reaction with bases (e.g., sodium hydroxide) generates water-soluble salts, useful for formulation in aqueous systems. Sodium and potassium salts exhibit improved bioavailability in preclinical studies.

Hydrogenation

Catalytic hydrogenation reduces the double bonds at positions 3 and 13E, altering the compound’s stereochemistry and biological activity. Partial hydrogenation selectively targets the 13E double bond, preserving the 3-position for subsequent derivatization .

Oxidation

Oxidation of the double bonds can yield epoxides or diols, depending on reaction conditions. For instance, ozonolysis of the 13E bond produces a ketone derivative, while epoxidation introduces a reactive oxygen bridge.

Mechanistic Insights

The carboxylic acid group facilitates nucleophilic substitution and esterification, while the conjugated double bonds enable redox and stereochemical modifications. Structural analysis via ¹H and ¹³C NMR confirms the presence of reactive sites, guiding rational design of therapeutic derivatives .

Biological Impact of Reactivity

Chemical modifications enhance therapeutic profiles:

-

Antiplasmodial activity : Retained in methyl esters (IC₅₀ ~22.04 µg/mL against Plasmodium falciparum ).

-

Antibiofilm effects : γ-Lactone derivatives disrupt biofilms at sub-MIC concentrations, targeting MRSA and Streptococcus mutans .

This comprehensive analysis highlights the compound’s versatility in chemical synthesis, with implications for malaria treatment and antimicrobial drug development.

科学的研究の応用

Antimicrobial Activity

Biofilm Inhibition

Research indicates that 16-Oxocleroda-3,13E-dien-15-oic acid exhibits significant antibiofilm properties against various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans. In a study, concentrations of 10-20 μg/mL were found to reduce biofilm formation by up to 90% and effectively eradicate preformed biofilms. The compound altered gene expression related to biofilm formation, indicating its potential as a novel antibiofilm agent .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Concentration (μg/mL) | Biofilm Reduction (%) | Remarks |

|---|---|---|---|

| MRSA | 10-20 | Up to 90 | Significant reduction |

| Streptococcus mutans | 10-20 | Up to 90 | Significant reduction |

Anti-Cancer Properties

Cytotoxicity Studies

The compound has shown promising cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The reported IC50 values range from 3.1 to 3.7 μM, indicating strong potential for further development in cancer therapeutics .

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (μM) | Type of Cancer |

|---|---|---|

| MCF-7 | 3.1 | Breast Cancer |

| A549 | 3.7 | Lung Cancer |

Anti-Inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It was shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-treated RAW264.7 macrophages and modulate pro-inflammatory cytokines like TNFα and PGE2. These findings suggest its potential utility in treating inflammatory diseases .

Table 3: Anti-Inflammatory Activity of this compound

| Inflammatory Marker | Effect | Concentration (μM) |

|---|---|---|

| Nitric Oxide Production | Inhibition | Not specified |

| TNFα | Down-regulation | Not specified |

| PGE2 | Down-regulation | Not specified |

Molecular Docking Studies

Molecular docking studies have indicated that the compound acts as a multi-target inhibitor for several key enzymes involved in metabolic pathways, including HMG-CoA reductase and phosphoinositide 3-kinase (PI3K). This suggests that it may play a role in managing metabolic disorders such as dyslipidemia and type II diabetes .

作用機序

The mechanism of action of 16-Oxocleroda-3,13E-dien-15-oic acid involves the reduction of biofilm formation . The molecular targets and pathways involved in this process are not fully determined . its derivatives have shown potential in inhibiting the growth of methicillin-resistant Staphylococcus aureus and Streptococcus mutans .

類似化合物との比較

16-Oxocleroda-3,13E-dien-15-oic acid can be compared with other clerodane diterpenes such as 16-hydroxycleroda-3,13-dien-16,15-olide and 3,16-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide . These compounds share similar structural fragments and biological activities . this compound is unique in its specific antibiofilm properties and potential anti-hepatocellular carcinoma effects .

生物活性

Overview

16-Oxocleroda-3,13E-dien-15-oic acid, a clerodane diterpenoid derived from Polyalthia longifolia var. pendula, has garnered attention for its diverse biological activities, particularly its antimicrobial , antiplasmodial , and anti-inflammatory properties. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Antiplasmodial Activity

Research indicates that this compound exhibits significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. In comparative studies, this compound demonstrated a lower IC50 value than other tested compounds, indicating its potency in inhibiting malaria parasite growth .

| Compound | IC50 (µg/mL) | Activity |

|---|---|---|

| This compound | 22-105 | Antiplasmodial |

| 3,16-Dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide | >100 | Weak activity |

Antimicrobial Properties

In addition to its antiplasmodial effects, this compound has been shown to possess antimicrobial properties. A study assessed its ability to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The compound significantly reduced biofilm formation by up to 90% at concentrations of 10-20 µg/mL and effectively eradicated preformed biofilms .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Biofilm Reduction (%) |

|---|---|---|

| MRSA | 10 µg/mL | 90% |

| S. mutans | 16 µg/mL | 90% |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been documented through various assays. It was found to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. In vitro studies indicated that this compound could reduce inflammation in models of neuroinflammation by modulating pathways associated with NF-kB activation and HO-1 expression .

Case Studies and Research Findings

- Antibiofilm Study : A study conducted on the antibiofilm potential of this compound revealed that it effectively inhibited biofilm formation in MRSA and Streptococcus mutans, showcasing its potential for treating infections caused by antibiotic-resistant bacteria .

- Antimalarial Efficacy : In research aimed at addressing malaria resistance, 16-oxocleroda was evaluated for its efficacy against Plasmodium falciparum. The findings highlighted its role as a promising candidate for further development into antimalarial therapies .

- Inflammation Modulation : The compound's ability to modulate inflammatory responses was evaluated in various cellular models. It was shown to inhibit the release of inflammatory mediators in neutrophils and exhibited potential therapeutic effects in models of inflammatory bowel disease (IBD) .

特性

IUPAC Name |

(E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-formylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-14-6-5-7-17-19(14,3)10-8-15(2)20(17,4)11-9-16(13-21)12-18(22)23/h6,12-13,15,17H,5,7-11H2,1-4H3,(H,22,23)/b16-12+/t15-,17+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZARHTWSOXFLP-HEZUFYQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C=O)CCC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C\C(=O)O)/C=O)CCC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。